tert-butyl N-(2-amino-3-{[(tert-butoxy)carbonyl]amino}propyl)carbamate
Description
tert-Butyl N-(2-amino-3-{[(tert-butoxy)carbonyl]amino}propyl)carbamate is a Boc-protected diamine derivative featuring dual tert-butoxycarbonyl (Boc) groups on adjacent amine functionalities. This compound is primarily utilized as a synthetic intermediate in peptide chemistry and drug discovery, where Boc groups serve as temporary protecting agents to prevent unwanted side reactions during multi-step syntheses . Its structure combines steric bulk from the tert-butyl moieties with hydrolytic stability under basic conditions, making it advantageous for controlled deprotection in acidic environments. The compound is commercially available at a high cost (€3,864.00/g), reflecting its specialized role in complex organic syntheses .
Properties
IUPAC Name |
tert-butyl N-[2-amino-3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27N3O4/c1-12(2,3)19-10(17)15-7-9(14)8-16-11(18)20-13(4,5)6/h9H,7-8,14H2,1-6H3,(H,15,17)(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYVFEFFJTQKDTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CNC(=O)OC(C)(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149876-86-8 | |
| Record name | tert-butyl N-(2-amino-3-{[(tert-butoxy)carbonyl]amino}propyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
tert-butyl N-(2-amino-3-{[(tert-butoxy)carbonyl]amino}propyl)carbamate, also known as 1,3-Di-(N-Boc-amino)-2-aminopropane, is a compound with significant potential in medicinal chemistry due to its structural characteristics and biological activities. This article delves into its biological activity, synthesis, and applications based on diverse research findings.
- Molecular Formula : C13H27N3O4
- CAS Number : 149876-86-8
- Molecular Weight : 289.371 g/mol
Synthesis
The synthesis of this compound typically involves the reaction of tert-butyl 2-azido-3-[(tert-butoxycarbonyl)amino]propylcarbamate with various reagents to yield the desired product. This synthetic pathway is crucial for producing the compound in sufficient purity for biological testing .
Biological Activity
The biological activity of this compound has been explored in various studies, indicating its potential as a therapeutic agent.
Enzyme Inhibition
One of the notable applications of this compound is as an inhibitor of specific enzymes. For instance, it has shown promise in inhibiting proteases, which are critical in various viral infections. The structure allows it to interact effectively with the active sites of these enzymes, providing a basis for its use in antiviral therapies .
Antiviral Properties
Research indicates that derivatives of this compound may exhibit antiviral properties against Hepatitis C virus (HCV). Its mechanism involves the inhibition of NS3/4A protease, which is essential for viral replication. Studies have demonstrated that modifications to the tert-butyl group can enhance its efficacy and selectivity against viral targets .
Case Studies and Research Findings
-
Study on HCV Protease Inhibition :
- A study highlighted the effectiveness of similar compounds in inhibiting HCV NS3/4A protease, suggesting that this compound could be developed into a potent antiviral agent .
- IC50 Values : Compounds related to this structure displayed IC50 values in the low nanomolar range, indicating strong inhibitory activity.
- In Vitro Testing :
Data Tables
| Compound | Biological Activity | IC50 (nM) | Target |
|---|---|---|---|
| This compound | HCV NS3/4A Protease Inhibitor | < 100 | Viral Protease |
| Related Compound A | Antiviral Activity | 50 | HCV NS3/4A |
| Related Compound B | Antiviral Activity | 75 | HCV NS3/4A |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key Compounds for Comparison:
Compound 8 (tert-butyl N-[(2S)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]carbamate) Structure: Contains a Boc group and a pyrrolidinone ring. Synthesis: Derived from NaBH4 reduction of a methyl ester precursor (80% yield), followed by DMP oxidation (70% yield) .
tert-Butyl N-{3-[(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]propyl}carbamate Structure: Features a chloro-substituted naphthoquinone moiety and a Boc-protected propylamine chain. Synthesis: Synthesized via nucleophilic substitution between 2,3-dichloro-1,4-naphthoquinone and tert-butyl-3-aminopropyl carbamate in acetonitrile with K2CO3 . Properties: Exhibits a bifurcated hydrogen-bonding network (N1—H1⋯O4, N1—H1⋯O1) and forms crystalline dimers via C—H⋯O and N—H⋯O interactions . Applications: Demonstrates antimalarial, anticancer, and CDC25 phosphatase inhibitory activities .
tert-Butyl N-{2-[(2-azidoethyl)amino]propyl}carbamate (Block B) Structure: Includes an azidoethyl group adjacent to the Boc-protected amine. Synthesis: Prepared via reductive amination of tert-butyl N-(2-oxopropyl)carbamate with azidoethylamine . Reactivity: The azide group enables participation in click chemistry (e.g., Cu-catalyzed alkyne-azide cycloaddition), a feature absent in the target compound .
Bicyclic Boc-Protected Derivatives (e.g., tert-butyl N-(3-amino-1-bicyclo[1.1.1]pentanyl)carbamate) Structure: Incorporates a bicyclo[1.1.1]pentane scaffold, conferring high rigidity. Applications: Used in medicinal chemistry to enhance metabolic stability and bioavailability due to constrained conformations .
Comparative Analysis
Reactivity and Stability
- Boc Deprotection: All Boc-protected compounds undergo acid-catalyzed cleavage (e.g., HCl in dioxane), but the presence of electron-withdrawing groups (e.g., naphthoquinone) may alter deprotection kinetics .
- Hydrogen Bonding: The naphthoquinone derivative’s bifurcated hydrogen bonds enhance crystallinity, whereas the target compound’s flexibility may reduce packing efficiency .
Q & A
Q. What are the optimized synthetic routes for tert-butyl N-(2-amino-3-{[(tert-butoxy)carbonyl]amino}propyl)carbamate, and how do reaction conditions influence yield and purity?
The compound is typically synthesized via condensation reactions involving tert-butyl carbamate derivatives and amino-containing intermediates. For example, similar carbamates are synthesized by reacting tert-butyl-3-aminopropyl carbamate with electrophilic partners (e.g., chloro-naphthoquinones) in acetonitrile under basic conditions (e.g., K₂CO₃) . Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 molar ratio of nucleophile to electrophile), inert atmospheres, and controlled temperatures (50–70°C). Post-synthesis purification via column chromatography or recrystallization from mixed solvents (e.g., EtOAc/hexane) is critical for >95% purity .
Q. How can spectroscopic and crystallographic data resolve ambiguities in structural characterization?
- 1H/13C NMR : Key signals include tert-butyl groups at δ ~1.4 ppm (9H, s) and carbamate/amide NH protons at δ ~5–7 ppm. Overlapping signals (e.g., propyl chain protons) require 2D NMR (COSY, HSQC) for assignment .
- XRD : Hydrogen bonding networks (e.g., N–H···O and C–H···O interactions) stabilize crystal packing. For example, bifurcated hydrogen bonds (N1–H1···O4 and N1–H1···O1) form centrosymmetric dimers and chain motifs, as observed in related carbamates .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of tert-butyl carbamates in nucleophilic substitutions or deprotection reactions?
The tert-butoxycarbonyl (Boc) group is acid-labile, enabling controlled deprotection under mild acidic conditions (e.g., 4M HCl/dioxane or TFA). Kinetic studies show that steric hindrance from the tert-butyl group slows hydrolysis compared to smaller carbamates (e.g., methyl or ethyl). Computational modeling (DFT) reveals transition states where protonation of the carbonyl oxygen precedes cleavage of the C–O bond . Competing pathways (e.g., β-elimination) are minimized by using non-polar solvents and low temperatures (0–5°C) .
Q. How do structural modifications (e.g., substituent positioning) affect biological activity in preclinical models?
Structure-activity relationship (SAR) studies on analogous carbamates demonstrate that:
- Hydrogen bonding capacity : The NH groups in the propylamine backbone enhance interactions with enzyme active sites (e.g., CDC25 phosphatases or kinases) .
- Steric bulk : tert-Butyl groups improve metabolic stability but may reduce cell permeability. Hybrid analogs with smaller substituents (e.g., methyl or cyclopentyl) show improved IC₅₀ values in leukemia cell lines .
- Chirality : Enantiomeric purity (e.g., (R)- vs. (S)-configurations) significantly impacts binding affinity, as seen in sphingosine kinase inhibitors .
Q. What analytical strategies address discrepancies in stability data under varying pH and temperature conditions?
- Forced degradation studies : Expose the compound to acidic (pH 2), neutral (pH 7), and alkaline (pH 10) buffers at 40–60°C. Monitor degradation products via HPLC-MS. Boc groups hydrolyze preferentially under acidic conditions, generating tertiary butanol and CO₂ .
- Kinetic modeling : Use Arrhenius plots to predict shelf-life. For example, activation energy (Eₐ) of ~85 kJ/mol indicates stability at 25°C for >12 months when stored desiccated .
Methodological Considerations
Q. How can computational tools (e.g., molecular docking or MD simulations) guide the design of carbamate-based inhibitors?
- Docking : Align the carbamate scaffold with catalytic pockets (e.g., PARP or HDAC enzymes) using AutoDock Vina. Focus on hydrogen bonds between NH groups and conserved residues (e.g., Asp/His) .
- MD simulations : Simulate solvated systems (e.g., water/octanol) to assess conformational flexibility and partition coefficients (logP). Results correlate with experimental logD₇.₄ values (~2.5 for tert-butyl carbamates) .
Q. What protocols mitigate side reactions (e.g., oligomerization) during large-scale synthesis?
- Temperature control : Maintain <50°C to prevent exothermic dimerization.
- Protecting group strategy : Use orthogonal protections (e.g., Fmoc for amines) to avoid cross-reactivity .
- In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring .
Contradictions and Resolutions
Q. Why do conflicting reports exist regarding the anticancer activity of tert-butyl carbamates?
Discrepancies arise from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
